An In-depth Technical Guide to the Basic Properties of 1,4,7-Triazacyclononane Trihydrochloride
An In-depth Technical Guide to the Basic Properties of 1,4,7-Triazacyclononane Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine and a powerful tridentate ligand in coordination chemistry.[1] As an aza-crown ether, its structure features a nine-membered ring with three secondary amine groups spaced equidistantly.[2] This unique, pre-organized structure allows it to bind facially to a metal ion, occupying one face of an octahedron. This coordination mode imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.
The trihydrochloride salt (TACN·3HCl) is the fully protonated, crystalline form of the ligand, making it a convenient and stable precursor for the synthesis of various metal complexes and functionalized derivatives.[3] Its basic properties, governed by the three nitrogen atoms, are fundamental to its utility as a versatile building block in areas ranging from catalysis and biomimicry to the development of advanced radiopharmaceuticals and drug delivery systems.[4] This guide provides a detailed overview of the core basic properties of 1,4,7-Triazacyclononane trihydrochloride, supported by quantitative data, experimental protocols, and logical diagrams.
Core Chemical and Physical Properties
1,4,7-Triazacyclononane trihydrochloride is typically a white to off-white or pale yellow crystalline powder.[4][5] It is the salt form of the parent TACN ligand and is handled as a stable solid.
| Property | Value | Source(s) |
| CAS Number | 58966-93-1 | [3][4] |
| Molecular Formula | C₆H₁₅N₃ · 3HCl | [3][4] |
| Molecular Weight | 238.59 g/mol | [3][4] |
| Appearance | Off-white to pale yellow crystalline powder | [4][5][6] |
| Melting Point | 288 °C (decomposes) | [3][4][5][6][7] |
| Storage Conditions | Room Temperature, under inert gas, protect from moisture | [4][5][6] |
| Purity | Typically ≥97% (Assay by titration) | [4][7] |
Basicity and Stepwise Protonation
The fundamental basicity of TACN arises from the lone pair of electrons on each of its three nitrogen atoms. In the trihydrochloride salt, these amines are fully protonated. The basicity can be quantified by the stepwise protonation constants (log Kᴴ), which are equivalent to the pKa values of the conjugate acids. The deprotonation of TACN·3HCl occurs in three steps, each with a distinct pKa value.
| Protonation Step | Equilibrium | log Kᴴ (pKa) | Conditions |
| First Protonation | L + H⁺ ⇌ LH⁺ | 10.42 | 25 °C, 0.2 M KCl |
| Second Protonation | LH⁺ + H⁺ ⇌ LH₂²⁺ | 6.86 | 25 °C, 0.2 M KCl |
| Third Protonation | LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | < 1.5 | 25 °C, 0.2 M KCl |
| (Data sourced from Benchchem[6]) |
The significant drop between the first, second, and third pKa values is due to the increasing electrostatic repulsion as more protons are added to the small macrocyclic ring.
Caption: Stepwise deprotonation of 1,4,7-Triazacyclononane trihydrochloride.
Role of Basicity in Coordination Chemistry
The Lewis basicity of the nitrogen atoms is the cornerstone of TACN's function as a ligand. The lone pairs on the nitrogen atoms readily donate to a metal center, forming strong coordinate bonds. The trihydrochloride salt serves as a stable starting material which, upon deprotonation with a base, yields the free TACN ligand in situ for complexation.
This process is fundamental for synthesizing a vast array of metal complexes used in various scientific fields. The resulting (TACN)M unit is known to be kinetically inert, which allows for further chemical modifications at other coordination sites of the metal.[1]
Caption: General workflow for forming a metal complex from TACN trihydrochloride.
Experimental Protocols
Protocol 1: Synthesis of 1,4,7-Triazacyclononane Trihydrochloride
This protocol is adapted from literature procedures for the macrocyclization of diethylenetriamine followed by acidic workup.[6]
1. Materials:
-
Diethylenetriamine
-
Tosyl chloride (TsCl)
-
Sodium ethoxide (NaOEt)
-
Ethyleneglycol ditosylate
-
Concentrated Hydrochloric Acid (HCl)
-
Absolute Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Celite
2. Procedure:
-
Step 1 (Tosylation): React diethylenetriamine with 3 equivalents of tosyl chloride to protect the amine groups.
-
Step 2 (Cyclization): The tritosylated intermediate is reacted with ethyleneglycol ditosylate in the presence of a strong base like sodium ethoxide to form the protected macrocycle, [(CH₂CH₂N(Ts))]₃.
-
Step 3 (Deprotection & Precipitation): The tosyl groups are removed by heating in concentrated acid. The resulting reaction mixture is cooled and filtered through Celite.
-
Step 4 (Isolation): The filtrate is concentrated under reduced pressure. Concentrated HCl is added, followed by the addition of absolute ethanol until the solution becomes cloudy.
-
Step 5 (Crystallization): The mixture is stored at 4°C overnight to promote the precipitation of the trihydrochloride salt.
-
Step 6 (Purification): The white precipitate is collected by filtration, washed sequentially with ice-cold absolute ethanol and diethyl ether, and then dried to yield TACN·3HCl as a white crystalline powder.
Protocol 2: Preparation of a Dichloro(1,4,7-triazacyclononane)copper(II) Complex
This protocol describes the synthesis of a common TACN-metal complex directly from the trihydrochloride salt.[1][5]
1. Materials:
-
1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Water
2. Procedure:
-
Dissolve equimolar amounts of TACN·3HCl and CuCl₂·2H₂O in water.
-
To this solution, slowly add 3 molar equivalents of an aqueous sodium hydroxide solution. The NaOH serves to deprotonate the TACN·3HCl, allowing the free ligand to coordinate to the Cu(II) ion.
-
The reaction TACN·3HCl + CuCl₂·2H₂O + 3 NaOH → [(κ³-TACN)CuCl₂] + 5 H₂O + 3 NaCl proceeds, often with a visible color change indicating complex formation.
-
The resulting complex, [(κ³-TACN)CuCl₂], can be isolated from the solution by standard methods such as crystallization.
Protocol 3: Determination of pKa Values by Potentiometric Titration
This is a general methodology for determining the protonation constants of a polyamine like TACN.
1. Materials & Equipment:
-
1,4,7-Triazacyclononane trihydrochloride
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Standardized sodium hydroxide (e.g., 0.1 M, carbonate-free)
-
Inert salt for constant ionic strength (e.g., KCl)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)
2. Procedure:
-
Prepare a solution of TACN·3HCl of known concentration in deionized water containing a background electrolyte (e.g., 0.1-0.2 M KCl) to maintain constant ionic strength.
-
Place the solution in the thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude atmospheric CO₂.
-
Begin stirring the solution and allow the pH reading to stabilize.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the final equivalence point.
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, these are found at 0.5, 1.5, and 2.5 equivalents of added base. The data can be analyzed using software to fit the curve and extract precise pKa values.
Applications Driven by Basicity
The ability of TACN to be protonated and to act as a strong Lewis base underpins its wide range of applications.
-
Catalysis: TACN-metal complexes, particularly with manganese, are effective catalysts for oxidation reactions, such as the epoxidation of alkenes using environmentally benign oxidants like H₂O₂.[5]
-
Biomimetic Chemistry: These complexes serve as structural and functional mimics of metalloenzyme active sites, enabling detailed studies of reaction mechanisms and metabolic pathways.[4]
-
Radiopharmaceuticals & Drug Delivery: The TACN core is a premier chelator for radiometals (e.g., ⁶⁴Cu, ⁹⁹ᵐTc, ¹⁸⁶Re) used in PET imaging and therapy.[2][8] Its derivatives are developed as bifunctional chelators to target specific biological molecules.[2] The stable chelation prevents the release of toxic metal ions in vivo.
-
Materials Science: It is used in the synthesis of novel materials with tailored properties like enhanced thermal stability and conductivity.[4]
-
Synthetic Chemistry: TACN·3HCl is a key starting material for synthesizing more complex, functionalized ligands for applications in fluorescent sensing and compleximetric titrations.[3][6][7]
Safety and Handling
1,4,7-Triazacyclononane trihydrochloride is a corrosive substance that requires careful handling.
| Hazard Type | GHS Classification | Precautionary Statements |
| Signal Word | Danger | - |
| Pictogram | GHS05 (Corrosion) | - |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye & face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. Remove contact lenses, if present and easy to do. Continue rinsing. |
| (Data sourced from PubChem, Sigma-Aldrich[7][9]) |
References
- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 2. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE CAS#: 96556-05-7 [m.chemicalbook.com]
- 5. 1,4,7-Triazacyclononane [chemeurope.com]
- 6. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of metal ion complexes of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacylclonane (TACN-TM) and molecular structure of In(C12H24N3S3) | Semantic Scholar [semanticscholar.org]
